molecular formula C4H9ClO B1582176 tert-BUTYL HYPOCHLORITE CAS No. 507-40-4

tert-BUTYL HYPOCHLORITE

Cat. No. B1582176
CAS RN: 507-40-4
M. Wt: 108.57 g/mol
InChI Key: IXZDIALLLMRYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl hypochlorite is an organic compound with the formula (CH3)3COCl . It is a yellow liquid and a rare example of an organic hypochlorite, i.e., a compound with an O-Cl bond . It is a reactive material that is useful for chlorinations . It can be viewed as a lipophilic version of sodium hypochlorite (bleach) .


Synthesis Analysis

Tert-Butyl hypochlorite is produced by chlorination of tert-butyl alcohol in the presence of base . The reaction is as follows: (CH3)3COH + Cl2 + NaOH → (CH3)3COCl + NaCl + H2O . It is useful in the preparation of organic chloramines .


Molecular Structure Analysis

The molecular formula of tert-Butyl hypochlorite is C4H9ClO . Its average mass is 108.567 Da and its monoisotopic mass is 108.034195 Da .


Chemical Reactions Analysis

Tert-Butyl hypochlorite is a versatile and inexpensive oxidizing agent . It allows the conversion of alcohols to ketones, aldehydes to acid chlorides, sulfides to sulfoxides, and hydroxylamines to nitroso compounds . It is also useful in the preparation of organic chloramines .


Physical And Chemical Properties Analysis

Tert-Butyl hypochlorite is a yellow liquid . It has a density of 0.9583 g/cm3 . Its boiling point is 79.6 °C . It is sparingly soluble in water .

Scientific Research Applications

Selective Mono-Chlorination of Aromatic Compounds

tert-Butyl hypochlorite, combined with HNa faujasite X in acetonitrile, is highly effective and selective for the mono-chlorination of various aromatic substrates under mild conditions. Its advantages over other chlorinating reagents and suitability for large-scale work have been demonstrated, making it a valuable tool in organic synthesis (Smith et al., 1999).

Reactivity with Amino Groups in Proteins and Peptides

tert-Butyl hypochlorite shows moderate reactivity with imino groups in aqueous solutions and can be used to modify polypeptides and proteins. This reactivity is influenced by factors such as temperature and pH, highlighting its potential for specific applications in biochemistry (Matsushima et al., 1972).

Dehydrogenation of Alcohols

The compound has been found to be an efficient dehydrogenating agent for primary and secondary alcohols, especially when used in the presence of pyridine. This highlights its utility in the selective oxidation of alcohols in organic chemistry (Grob & Schmid, 1953).

Generation of Free Radicals in Chemical Reactions

Studies have shown that tert-butyl hypochlorite, when interacting with organic hydroperoxides, can lead to the generation of free radicals. This property is significant in understanding and controlling free-radical-mediated processes, such as lipid peroxidation, in biochemistry and related fields (Panasenko et al., 2002).

Safety And Hazards

Tert-Butyl hypochlorite is highly flammable and may ignite on contact with moist air or moisture . It may burn rapidly with a flare-burning effect . It is corrosive to the skin, eyes, and mucous membranes . It is also self-heating and may catch fire .

Future Directions

While there is limited information available on the future directions of tert-Butyl hypochlorite, its versatility as an oxidizing agent suggests potential for continued use in various chemical reactions .

properties

IUPAC Name

tert-butyl hypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(2,3)6-5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZDIALLLMRYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Record name TERT-BUTYL HYPOCHLORITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074941
Record name Hypochlorous acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tert-butyl hypochlorite appears as a slightly yellowish liquid with a pungent odor. Water insoluble. Corrosive to the skin, eyes, and mucous membranes.
Record name TERT-BUTYL HYPOCHLORITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

tert-BUTYL HYPOCHLORITE

CAS RN

507-40-4
Record name TERT-BUTYL HYPOCHLORITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name tert-Butyl hypochlorite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hypochlorite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypochlorous acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl hypochlorite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL HYPOCHLORITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS2JTI16JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-BUTYL HYPOCHLORITE
Reactant of Route 2
tert-BUTYL HYPOCHLORITE
Reactant of Route 3
tert-BUTYL HYPOCHLORITE
Reactant of Route 4
tert-BUTYL HYPOCHLORITE
Reactant of Route 5
tert-BUTYL HYPOCHLORITE
Reactant of Route 6
tert-BUTYL HYPOCHLORITE

Citations

For This Compound
2,760
Citations
L Skatteboel, B Boulette, S Solomon - The Journal of Organic …, 1967 - ACS Publications
Discussion It has long been known that sulfides, having at least one hydrogen at the «carbon, when allowed to react with chlorine68 or sulfuryl chloride, 4· 6b give «-chlo-rinated …
Number of citations: 70 pubs.acs.org
B Altenkirk, SS Israelstam - The Journal of Organic Chemistry, 1962 - ACS Publications
When benzamide and its derivatives are treated with ieri-butyl hypochlorite, the products obtained are nearly always N-chlorobenzamides; only two cases of nuclear chloro compounds …
Number of citations: 37 pubs.acs.org
M Poutsma, P Ibarbia - The Journal of Organic Chemistry, 1970 - ACS Publications
Radical addition of żerf-butyl hypochlorite to l-buten-3-yne (15) proceeds by competitive olefinic attack to give 1, 2 and 1, 4 adducts (16 and 17) and acetylenic attack to give a 4, 3 …
Number of citations: 27 pubs.acs.org
GE Heasley, WE Emery III, R Hinton… - The Journal of …, 1978 - ACS Publications
… The products obtained from 1 and methyl and tert-butyl hypochlorite are identified in Scheme I. The ratios of products obtained under ionic and radical conditions are listed in Tables I …
Number of citations: 12 pubs.acs.org
HM Teeter, RC Bachmann, EW Bell… - Industrial & …, 1949 - ACS Publications
The compound tert-butyl hypochlorite has beenin-vestigated as a chlorinating agent for soybean oil and methyl esters of soybean fat acids. The reaction is exo-thermic, and the products …
Number of citations: 28 pubs.acs.org
M Anbar, I Dostrovsky - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
The formation of tert.-butyl hypochlorite from the alcohol and hypochlorous acid and its hydrolysis have been investigated in a series of buffer solutions ranging in pH from 6.3 to 2.7. By …
Number of citations: 18 pubs.rsc.org
C Pastoriza, JM Antelo… - Journal of Physical Organic …, 2014 - Wiley Online Library
… (NCS), chloramine-T, chloramine-B and tert-butyl hypochlorite ( t BuOCl).8-15 All of these … Tert-butyl hypochlorite is used as a reagent in the formation process of N-chloramines with …
Number of citations: 7 onlinelibrary.wiley.com
EW Meijer, RM Kellogg, H Wynberg - The Journal of Organic …, 1982 - ACS Publications
The reaction of-halosuccinimides and tert-butyl hypochlorite … N-halosuccinimides and tert-butyl hypochlorite is compared … -halosuccinimides and tert-butyl hypochlorite. These reagents …
Number of citations: 42 pubs.acs.org
T Kometani, DS Watt, T Ji, T Fitz - The Journal of Organic …, 1985 - ACS Publications
… Theaddition of tert-butyl alcohol to the sodium iodide/ chloramine T reagent or the addition of p-toluenesulfonamide to the sodium iodide/tert-butyl hypochlorite reagent failed to alter the …
Number of citations: 69 pubs.acs.org
WD Watson - The Journal of Organic Chemistry, 1974 - ACS Publications
… accomplished by tertbutyl hypochlorite usually in ethanol … tert-butyl hypochlorite is derived from the work of Clark2·3 and Ginsburg.4·5 Clark2·3 reported that the tert-butyl hypochlorite …
Number of citations: 36 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.